Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine
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Overview
Description
Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant target for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this compound, a possible synthetic route could involve the reaction of 1-propyl-1H-indole-5-carbaldehyde with ethylamine under reductive amination conditions .
Industrial Production Methods
Industrial production of indole derivatives generally involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to more saturated structures.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole-5-carboxylic acids, and reduced indole derivatives .
Scientific Research Applications
Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Indole-3-acetic acid: A plant hormone derived from tryptophan.
Serotonin: A neurotransmitter with an indole structure.
Uniqueness
Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine is unique due to its specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N-[(1-propylindol-5-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-3-8-16-9-7-13-10-12(11-15-4-2)5-6-14(13)16/h5-7,9-10,15H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSSBYLMVHLVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)CNCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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